![molecular formula C11H12ClNO3 B12574414 N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide CAS No. 185303-16-6](/img/structure/B12574414.png)
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide is a chemical compound with the molecular formula C11H12ClNO3 It is characterized by the presence of a chloro-substituted phenyl ring, an oxirane (epoxide) group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxyacetophenone and epichlorohydrin.
Epoxidation: The hydroxyl group of 2-chloro-4-hydroxyacetophenone reacts with epichlorohydrin under basic conditions to form the oxirane ring.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines are used under acidic or basic conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides and thiol-substituted derivatives.
Epoxide Ring Opening: Products include diols and amino alcohols.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide involves its interaction with biological targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The chloro and acetamide groups may also contribute to its activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(oxiran-2-yl)methoxy]phenyl}acetamide: Similar structure but lacks the chloro substituent.
Phenoxyacetamide Derivatives: Compounds with similar acetamide and phenoxy groups but different substituents on the phenyl ring.
Uniqueness
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide is unique due to the presence of both the chloro and oxirane groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
185303-16-6 |
|---|---|
Formule moléculaire |
C11H12ClNO3 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
N-[2-chloro-4-(oxiran-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-11-3-2-8(4-10(11)12)15-5-9-6-16-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
Clé InChI |
PWSXOUVZMYHMHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)OCC2CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


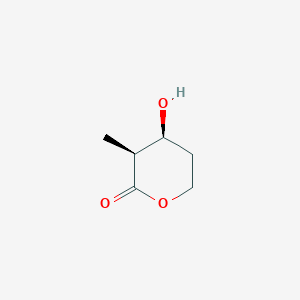
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
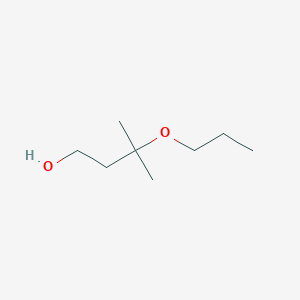
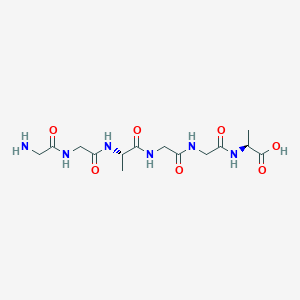

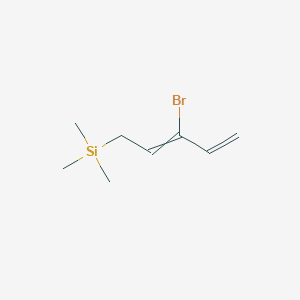
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
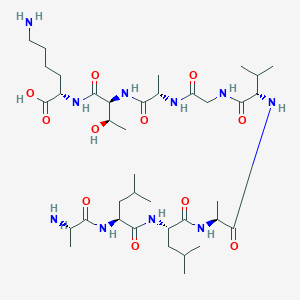
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
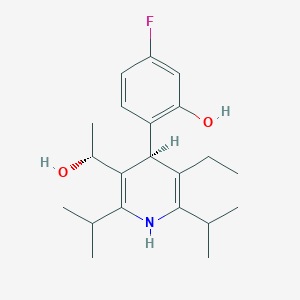

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
